REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][C:5](=[O:13])[C:6]([O:8]C(C)(C)C)=[O:7].FC(F)(F)C(O)=O.[Na].[OH-].[K+]>>[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][C:5](=[O:13])[C:6]([OH:8])=[O:7] |f:3.4,^1:21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC(C(=O)OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
nitric acids
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is readily hydrolyzed under suitably mild conditions at room temperature
|
Type
|
CUSTOM
|
Details
|
(i.e., 25°-30° C.)
|
Type
|
CUSTOM
|
Details
|
hydrolysis directly to the acid form
|
Type
|
CUSTOM
|
Details
|
The acid is recovered by volatization of the trifluoroacetic acid
|
Type
|
CUSTOM
|
Details
|
If hydrolysis
|
Type
|
ADDITION
|
Details
|
with dilute base
|
Type
|
EXTRACTION
|
Details
|
the acid is then extracted in the same manner
|
Type
|
EXTRACTION
|
Details
|
as described for the extraction of the ester in step (a)
|
Name
|
|
Type
|
|
Smiles
|
CC(CCC(C(=O)O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |